Carboxyprimaquine
Overview
Description
Carboxyprimaquine is a major plasma metabolite of the antimalarial drug primaquine. It is formed through the rapid conversion of primaquine in the body, and its presence in plasma is sustained for extended periods, although it is not recovered in urine . The metabolite has been the subject of various studies to understand its pharmacokinetics, chemical properties, and potential role in antimalarial therapy.
Synthesis Analysis
The synthesis of carboxyprimaquine is not directly described in the provided papers, but it is understood to be a metabolite formed in vivo after the administration of primaquine. Research has focused on the development of prodrugs to prevent the formation of carboxyprimaquine, which is considered an inactive metabolite. For instance
Scientific Research Applications
Pharmacokinetics and Metabolism
- Carboxyprimaquine, a metabolite of primaquine, is significant in the pharmacokinetic modeling of primaquine. A study on the Korean population developed a pharmacokinetic model of primaquine and carboxyprimaquine, highlighting the influence of body weight and CYP2D6 activity on drug metabolism and absorption (Lee et al., 2021).
- Research indicates that carboxyprimaquine formation from primaquine is catalyzed by cytochrome P450 isozymes, which are inhibited by certain antimalarial drugs like ketoconazole (Bangchang et al., 1992).
- Studies on the enantiomers of primaquine and carboxyprimaquine reveal insights into their pharmacokinetics, especially when primaquine is combined with other antimalarial drugs (Chairat et al., 2018).
Analytical Methods for Detection
- High-performance liquid chromatography methods have been developed for quantifying primaquine and carboxyprimaquine in plasma, aiding pharmacokinetic studies and treatment monitoring (Dean et al., 1994); (Page-Sharp et al., 2012).
Impact on Treatment Efficacy
- A study on Korean patients with vivax malaria examined the pharmacokinetics of primaquine and carboxyprimaquine, noting the rapid metabolism and absorption of these drugs, which is crucial for effective malaria treatment (Y. Kim et al., 2004).
- The enantiospecific analysis of primaquine and carboxyprimaquine by capillary electrophoresis provided insights for in vitro metabolism studies, aiding the understanding of drug metabolism and efficacy (Bortocan & Bonato, 2004).
Chemical Modifications and Derivatives
- Research on primaquine derivatives, including modifications at the amino group to prevent the metabolic pathway leading to carboxyprimaquine, highlights efforts to enhance bioavailability and reduce toxicity (Zorc et al., 2019).
Future Directions
Young children have lower Primaquine and Carboxyprimaquine exposures and lower levels of methemoglobinemia than adults. Young children may need higher weight-adjusted Primaquine doses than adults . A better mechanistic understanding of Primaquine metabolism is required for assessment of its efficacy and haematological toxicity in humans .
properties
IUPAC Name |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKJIXTIWKABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891676 | |
Record name | 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid | |
CAS RN |
77229-68-6 | |
Record name | 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBOXYPRIMAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.